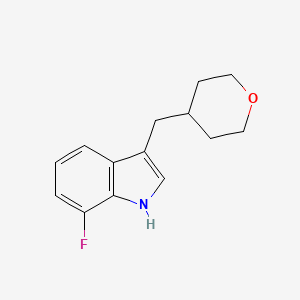

7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole

Description

Properties

IUPAC Name |

7-fluoro-3-(oxan-4-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-13-3-1-2-12-11(9-16-14(12)13)8-10-4-6-17-7-5-10/h1-3,9-10,16H,4-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGAQGWKHPZQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC2=CNC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole core structure.

Fluorination: Introduction of the fluorine atom at the 7th position of the indole ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

Substitution: The tetrahydro-2H-pyran-4-yl)methyl group is introduced at the 3rd position of the indole ring through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the tetrahydro-2H-pyran-4-yl)methyl group.

Reduction: Reduction reactions can target the indole ring or the fluorine atom, leading to defluorination.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the indole ring or defluorinated products.

Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a synthetic intermediate.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored as a lead compound in drug discovery programs targeting various diseases.

Industry:

- Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole depends on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The fluorine atom can enhance binding affinity and selectivity towards specific molecular targets, while the tetrahydro-2H-pyran-4-yl)methyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Fluorine Position Isomerism: 5-Fluoro vs. 7-Fluoro Derivatives

The position of fluorine on the indole ring significantly impacts electronic and steric properties. A closely related analog, 5-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole (CAS: 1707358-32-4), differs only in the fluorine substitution at position 5 instead of 6. Key physicochemical comparisons include:

Substituent Effects: Tetrahydro-2H-Pyran vs. Piperazine Moieties

Replacing the tetrahydro-2H-pyran-4-ylmethyl group with other heterocycles can dramatically affect biological activity. For example:

- 3-[(4-Substituted Piperazin-1-yl)methyl]-1H-indole derivatives (e.g., compounds with N-4 piperazine substitutions) exhibit cytotoxic activity against cancer cell lines (IC₅₀ < 10 μM) .

- In contrast, the tetrahydro-2H-pyran-4-ylmethyl group introduces a rigid, oxygen-containing heterocycle, which may enhance metabolic stability compared to nitrogen-rich piperazine analogs .

Biological Activity

7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole is a synthetic compound belonging to the indole class, known for its diverse biological activities. The unique structural features of this compound, including a fluorine atom and a tetrahydro-2H-pyran-4-yl)methyl group, contribute to its potential in medicinal chemistry and drug development.

The following table summarizes the key chemical properties of this compound:

| Property | Value |

|---|---|

| IUPAC Name | 7-fluoro-3-(oxan-4-ylmethyl)-1H-indole |

| CAS Number | 2197054-20-7 |

| Molecular Formula | C14H16FNO |

| Molecular Weight | 233.28 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, while the tetrahydro-pyran moiety influences pharmacokinetic properties. This compound has been investigated for several potential therapeutic applications, including:

- Antimicrobial Activity : Preliminary studies suggest that this indole derivative exhibits antimicrobial properties against various bacteria and fungi.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through modulation of signaling pathways.

- Neuroprotective Effects : There is emerging evidence supporting its role as a multitarget-directed ligand for neurodegenerative diseases, particularly Alzheimer's disease.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of indole derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.

Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it inhibits cell growth in various cancer cell lines, including HeLa and A549 cells. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for A549 cells, suggesting a promising avenue for further development in cancer therapeutics.

Neuroprotective Activity

The neuroprotective effects of this compound were evaluated in vitro using neuronal cell cultures exposed to oxidative stress. The compound significantly reduced cell death and increased cell viability by approximately 40% at a concentration of 10 µM.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A series of experiments conducted on various bacterial strains demonstrated that the compound exhibited superior activity against resistant strains compared to conventional antibiotics.

- The study highlighted its potential as a lead compound for developing new antimicrobial agents.

-

Case Study on Cancer Cell Lines

- In vitro tests on breast cancer (MCF7) and lung cancer (A549) cells showed that treatment with the compound led to apoptosis, as evidenced by increased Annexin V staining.

- Further analysis indicated that the compound may induce cell cycle arrest at the G0/G1 phase.

Q & A

Q. What statistical methods are used to validate biological activity in high-throughput screens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.